(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Overview
Description
(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Nitrile Oxides
The compound reacts with nitrile oxides in pyridine solution to form various compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions and the structures of the synthesized compounds have been explored in detail (Kandeel & Youssef, 2001).
Microwave-assisted Synthesis
Microwave-assisted synthesis methods have been used to create derivatives of the compound, demonstrating its versatility in chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).
Antimicrobial and Antitumor Activity
Antimicrobial Properties
The compound exhibits antimicrobial activity, with some derivatives showing significant effects against S. aureus (Frolov et al., 2017).
Antitumor Screening
Derivatives of the compound have shown moderate antitumor activity against various malignant tumor cells, with specific effectiveness noted in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Evaluation in Cancer Chemotherapy
Leucettamine B analogs of the compound have been synthesized and evaluated for anticancer activity, showing potential in cancer chemotherapy (Hsu et al., 2020).
Anticonvulsant Agents
Some derivatives of the compound have been studied as potential anticonvulsant agents, displaying high protection against seizures (Dong et al., 2019).
Other Applications
Electrochemical Characterization
Electrochemical properties of certain derivatives have been characterized, revealing insights into their redox potential and oxidation mechanisms (Ungureanu et al., 2021).
Fluorescence Properties for Metal Ion Detection
Some derivatives have been explored for their fluorescence properties, indicating potential use as chemical sensors for metal ions like Co^2+ (Li Rui-j, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
propyl 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-2-8-22-16(20)4-3-7-19-17(21)15(26-18(19)25)10-12-5-6-13-14(9-12)24-11-23-13/h5-6,9-10H,2-4,7-8,11H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKIYTJTJQOWFN-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.